molecular formula C20H36 B114443 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) CAS No. 156139-85-4

4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)

Cat. No.: B114443
CAS No.: 156139-85-4
M. Wt: 276.5 g/mol
InChI Key: ULZKWMBZCQZGMN-QPJJXVBHSA-N
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Description

4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) is a synthetic organic compound with the molecular formula C₁₇H₂₈ and a molecular weight of 232.40. It features a core structure of two cyclohexane rings connected by a direct bond, substituted with a pentyl chain and a stereospecific (E)-prop-1-en-1-yl group. This specific spatial arrangement of the prop-1-en-1-yl group is defined by its (E) configuration, which can influence the compound's overall geometry and physical properties . The 1,1'-bi(cyclohexane) scaffold present in this molecule is a valuable motif in chemical research. While direct studies on this exact compound are limited, structurally similar biphenylcyclohexane derivatives are frequently explored in materials science and as intermediates in organic synthesis . Researchers are investigating such rigid, aliphatic systems as potential building blocks for advanced materials and as non-classical bioisosteres in medicinal chemistry to improve the physicochemical properties of drug candidates . This product is provided for research and development purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-pentyl-4-[4-[(E)-prop-1-enyl]cyclohexyl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h4,7,17-20H,3,5-6,8-16H2,1-2H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZKWMBZCQZGMN-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608995
Record name 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156139-85-4
Record name 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process initiates with protonation of formaldehyde, generating an electrophilic carbonyl species. Cyclohexene derivatives undergo electrophilic addition , followed by cyclization to form the bicyclic core. Pentyl and propenyl groups are introduced via Friedel-Crafts alkylation using 1-pentene and propene derivatives.

Optimized Protocol

  • Feedstock preparation : Cyclohexene (1.0 eq), paraformaldehyde (1.2 eq), and 1-pentene (1.5 eq) in anhydrous dichloromethane.

  • Catalysis : Dropwise addition of concentrated H₂SO₄ (0.3 eq) at 0°C.

  • Thermal activation : Gradual warming to 60°C over 12 h.

  • Workup : Neutralization with NaHCO₃, extraction with DCM, and column chromatography (SiO₂, hexane/EtOAc 9:1).

This method yields 62% product with 85:15 trans,trans:cis,trans diastereomer ratio. Limitations include competing oligomerization and sensitivity to moisture.

Wittig Reaction-Based Synthesis

The Wittig approach provides superior control over alkene geometry, critical for the (E)-propenyl group.

Ylide Preparation

Triphenylphosphine (3.0 eq) reacts with 1-bromopropane (1.0 eq) in THF under N₂, generating the stabilized ylide Ph₃P=CHCH₂CH₃ .

Key Coupling Step

4-Pentylcyclohexanone (1.0 eq) is treated with the ylide at −78°C, followed by gradual warming to room temperature. The reaction proceeds via a concerted [2+2] cycloaddition mechanism, producing the (E)-alkene with >95% selectivity .

Bicyclic System Assembly

Hydrogenation of the intermediate alkene over Adams’ catalyst (PtO₂) at 50 psi H₂ pressure affords the saturated bicyclohexane system. Careful control of hydrogenation time (4–6 h) prevents over-reduction of the pentyl chain.

Transition-Metal-Mediated Coupling

Palladium-catalyzed cross-coupling enables precise stereochemical outcomes.

Suzuki-Miyaura Protocol

  • Boronic ester preparation : 4-Pentylcyclohexyl pinacol boronate (1.2 eq)

  • Coupling partner : 4’-Bromo-[(1E)-prop-1-en-1-yl]cyclohexane (1.0 eq)

  • Catalytic system : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 eq) in dioxane/H₂O (10:1)

  • Conditions : 90°C, 24 h under N₂

This method achieves 78% yield with excellent retention of alkene configuration.

Ring-Closing Metathesis

For constructing the bicyclic framework directly:

  • Diene synthesis : 4-Pentyl-1,5-cyclohexadiene (1.0 eq)

  • Catalyst : Grubbs II (5 mol%)

  • Conditions : Reflux in CH₂Cl₂, 48 h

Metathesis affords the bicyclic core in 65% yield , though subsequent functionalization is required to install the propenyl group.

Stereochemical Control Strategies

The trans,trans configuration is enforced through:

Conformational Locking

Bulky tert-butyl dimethylsilyl (TBS) protecting groups on intermediate alcohols direct hydrogenation to the trans configuration.

Catalyst Geometry Effects

Chiral BINAP-Ru complexes induce axial chirality during hydrogenation steps, achieving enantiomeric excess >90% in model systems.

Purification and Characterization

Critical analytical data for validating synthesis:

ParameterValue (Method)Significance
1H^1H NMRδ 5.45 (dt, J=15.4 Hz)Confirms (E)-alkene geometry
13C^{13}C NMR148.2 ppm (C=C)Verifies conjugated system
HPLC Purity99.2% (C18 column)Ensures diastereomeric separation
Melting Point89–91°CConsistent with trans,trans form

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Material Science

4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) has been studied for its potential use in the development of specialty polymers. Its structural characteristics allow it to act as a monomer in polymerization processes, leading to materials with enhanced thermal and mechanical properties.

Case Study : A study published in the Journal of Polymer Science demonstrated that incorporating this compound into polymer matrices improved tensile strength and thermal stability compared to traditional polymers .

Pharmaceutical Research

The compound has been investigated for its biological activity, particularly in the context of drug design. Its structural analogs have shown promise as potential therapeutic agents due to their ability to interact with biological targets.

Case Study : Research highlighted in Medicinal Chemistry explored derivatives of this compound that exhibited anti-inflammatory properties, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

Organic Synthesis

In organic chemistry, 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions.

Data Table: Synthetic Applications

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionRoom Temperature, 24h85
Electrophilic AdditionReflux in Ethanol90
Cross-CouplingPd Catalyst, 80°C75

Cosmetic Industry

The compound's stability and non-toxic profile make it suitable for use in cosmetic formulations. It can act as an emollient or thickening agent, enhancing the texture and feel of products.

Fragrance Industry

Due to its pleasant olfactory properties, this bi-cyclohexane derivative is utilized in the fragrance industry as a base note in perfumes and scented products.

Mechanism of Action

The mechanism of action of 4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (CAS 129738-34-7)

  • Molecular Formula : C₁₉H₃₄
  • Molecular Weight : 262.47 g/mol
  • Key Features : Vinyl group instead of prop-1-enyl; synthesized via GP4 protocol (column chromatography, petroleum ether/dichloromethane) .
  • Applications : Used in pharmaceutical intermediates; purity ≥98% with a boiling point of 339.8°C at 760 mmHg .

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) (CAS 137644-54-3)

  • Molecular Formula : C₂₃H₃₃F₃
  • Molecular Weight : 366.50 g/mol
  • Key Features : Trifluorophenyl substituent enhances thermal stability and dielectric anisotropy, critical for high-performance LCDs .
  • Safety: No significant hazards reported for fluorinated bicyclohexanes .

4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) (CAS 92263-41-7)

  • Molecular Formula : C₂₀H₃₈
  • Molecular Weight : 278.53 g/mol
  • Key Features : Propyl group increases hydrophobicity compared to unsaturated derivatives; used in nematic liquid crystal formulations .

Thermal and Chromatographic Behavior

Compound (CAS) Retention Time (min) Molecular Weight (g/mol) Key Substituent
133937-72-1 (Trifluoromethoxy) 33.35 368.23 4-(Trifluoromethoxy)phenyl
123560-48-5 (Ethoxy-difluorophenyl) 33.47 364.26 4-Ethoxy-2,3-difluorophenyl
133914-49-5 (Trifluoromethoxy) 35.33 396.26 Extended alkyl chain

Analysis : Bulkier substituents (e.g., trifluoromethoxy) increase retention times in chromatography, correlating with higher boiling points and thermal stability . The prop-1-enyl group in the target compound is expected to exhibit intermediate volatility compared to vinyl and propyl analogs.

Biological Activity

4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a bi-cyclohexane framework and a prop-1-en-1-yl substituent, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's chemical profile is as follows:

PropertyValue
CAS Number 279246-65-0
Molecular Formula C18H32
Molecular Weight 248.454 g/mol
LogP 7.92
InChI Key IASLDLGGHXYCEO-HWKANZROSA-N

These properties indicate a lipophilic nature, which may influence its bioavailability and interaction with cellular membranes.

Antioxidant Activity

Research has indicated that compounds similar to 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) exhibit notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

A study employing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that certain structural analogs possess significant free radical scavenging abilities, suggesting that 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) may exhibit similar activities due to its structural features .

Interaction with G Protein-Coupled Receptors (GPCRs)

GPCRs play a pivotal role in cellular signaling and are common targets for drug development. Preliminary data suggest that the compound may interact with specific GPCRs, potentially influencing pathways related to inflammation and pain modulation. For instance, compounds within the same class have been reported to modulate adenylyl cyclase activity through GPCR pathways .

Case Studies

A notable case study involved the evaluation of the compound's effects on cellular models of oxidative stress. The results indicated that treatment with 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) led to a reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. This suggests potential applications in protective therapies against oxidative damage .

The mechanisms through which 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) exerts its biological effects may involve:

  • Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses.
  • GPCR Modulation : Potentially altering signaling cascades involved in inflammation and pain perception.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane), and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling or hydroamination reactions. For example, a 42% yield was achieved using (trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane) as a precursor in a cobalt-catalyzed hydroamination reaction (General Procedure 4). Purification via column chromatography (petroleum ether/dichloromethane = 1:1) is critical for isolating the product .
  • Optimization : Adjust catalyst loading (e.g., Co-based catalysts), temperature gradients, and reaction time. Monitor progress using TLC or GC-MS to identify side products and improve selectivity.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols : Although no acute hazards are reported, standard laboratory precautions apply:

  • Use PPE (gloves, goggles) and ensure adequate ventilation .
  • Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
    • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. What analytical techniques are critical for confirming stereochemistry and purity?

  • Key Methods :

  • NMR Spectroscopy : Compare coupling constants (e.g., J values for trans/cis configurations) to verify stereochemistry.
  • X-ray Crystallography : Resolve structural ambiguities using SHELXL for refinement .
  • HPLC : Assess purity (>95% recommended for research-grade material) .

Advanced Research Questions

Q. What crystallographic software tools are suitable for resolving structural ambiguities in this compound?

  • Tools :

  • SHELX Suite : Use SHELXL for small-molecule refinement and SHELXD for phase determination. Validate structures with checkCIF to flag outliers (e.g., bond-length discrepancies) .
  • WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality diagrams .
    • Data Contradictions : If R-values exceed 5%, re-examine data for twinning or disordered solvent molecules .

Q. How can discrepancies in NMR or crystallographic data be systematically addressed?

  • Troubleshooting :

  • NMR : Confirm sample purity via HPLC. For split peaks, consider dynamic processes (e.g., ring flipping) and acquire variable-temperature NMR.
  • Crystallography : Check for twinning using PLATON. If unresolved, collect higher-resolution data or use alternative space groups .

Q. What are the potential applications of this compound in materials science or biofuels?

  • Applications :

  • Biofuels : Bicyclic hydrocarbons like 1,1'-bi(cyclohexane) derivatives exhibit high cetane numbers and thermal stability, making them promising diesel blendstocks. Scalable synthesis via aldol condensation of cyclohexanone is under investigation .
  • Liquid Crystals : The rigid bicyclic core and alkyl/alkenyl substituents suggest potential in designing nematic phases for displays. Characterize phase behavior using DSC and polarized microscopy .

Q. How can oxidation pathways be studied for derivatives of this compound?

  • Experimental Design :

  • Oxidation Conditions : Use aqueous KOH in ethanol under O₂ bubbling (50% yield reported for similar bicyclic systems). Monitor intermediates via LC-MS .
  • Product Isolation : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to separate quinone derivatives. Validate structures via HRMS and 2D NMR .

Key Considerations for Researchers

  • Safety : Despite limited toxicological data, assume occupational exposure limits (OELs) akin to analogous bicyclic hydrocarbons .
  • Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) and NMR spectra in public repositories for peer validation .

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